molecular formula C7H14BrN B1383363 5-Azaspiro[3.4]octane hydrobromide CAS No. 1795283-50-9

5-Azaspiro[3.4]octane hydrobromide

Cat. No.: B1383363
CAS No.: 1795283-50-9
M. Wt: 192.1 g/mol
InChI Key: VHBJJXPWYWDYDA-UHFFFAOYSA-N
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Description

5-Azaspiro[34]octane hydrobromide is a chemical compound with the molecular formula C7H13N·HBr It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Scientific Research Applications

5-Azaspiro[3.4]octane hydrobromide has several scientific research applications, including:

Safety and Hazards

The safety data sheet for 5-Azaspiro[3.4]octane hydrobromide suggests that personal protective equipment/face protection should be worn when handling this compound . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . Dust formation should also be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]octane hydrobromide can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to afford the title compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale chemical reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]octane hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Another spirocyclic compound with a similar structure but different functional groups.

    1-Oxa-2-azaspiro[2.5]octane: A compound with a similar spirocyclic framework but containing an oxygen atom in the ring.

Uniqueness

5-Azaspiro[3.4]octane hydrobromide is unique due to its specific ring structure and the presence of a bromide ion. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-azaspiro[3.4]octane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.BrH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBJJXPWYWDYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
5-Azaspiro[3.4]octane hydrobromide
Reactant of Route 5
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Reactant of Route 6
5-Azaspiro[3.4]octane hydrobromide

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